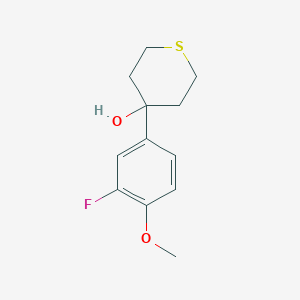

4-(3-Fluoro-4-methoxyphenyl)thian-4-ol

Description

4-(3-Fluoro-4-methoxyphenyl)thian-4-ol is a heterocyclic compound featuring a thiane (saturated six-membered sulfur-containing ring) substituted at the 4-position with a 3-fluoro-4-methoxyphenyl group. This structural motif combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its reactivity, solubility, and biological activity. Notably, the compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand . While direct pharmacological data for this compound are scarce, analogs with the 3-fluoro-4-methoxyphenyl group exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects, as seen in related imidazole and thiazole derivatives .

Properties

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2S/c1-15-11-3-2-9(8-10(11)13)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHSSCXQTJTSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCSCC2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2(CCSCC2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-methoxyphenyl)thian-4-ol involves specific reaction conditions and reagents. The exact synthetic routes and conditions are typically detailed in scientific literature and patents. For instance, the preparation of multi-branched chain high carbonic acid involves specific steps and conditions .

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-4-methoxyphenyl)thian-4-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions it undergoes depend on its chemical structure and the reagents used.

Common Reagents and Conditions: Common reagents and conditions used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions such as temperature, pressure, and solvent can significantly influence the outcome of the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted products.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)thian-4-ol has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for studying biological processes and interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For example, in a biological context, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Thiazole Derivatives

Example: 4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide (TH-644)

- Structure: The 3-fluoro-4-methoxyphenyl group is attached to a thiazole ring, with an additional phenoxyphenyl substituent.

- Activity : TH-644 demonstrated inhibitory effects on RANKL- and LPS-mediated osteoclastogenesis and inflammation in cellular studies, highlighting the role of the 3-fluoro-4-methoxyphenyl moiety in modulating biological pathways .

- Key Difference : Unlike 4-(3-Fluoro-4-methoxyphenyl)thian-4-ol, TH-644 contains a planar thiazole core, which may enhance π-π stacking interactions in target binding.

Imidazole Derivatives

Example : 4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole

Phenolic Derivatives

Example: 4-(3-Fluoro-4-methoxyphenyl)phenol

- Structure: Simpler phenolic derivative lacking the thiane ring.

- Physico-chemical Properties: Molecular Formula: C₁₃H₁₁FO₂ Molar Mass: 218.22 g/mol Likely higher solubility in polar solvents compared to the thianol derivative due to the phenolic –OH group .

Ester-containing Thioethers

Example: Ethyl 4-[(3-Fluoro-4-methoxyphenyl)thio]-3-oxobutanoate

Pyrido-pyrimidinones

Example : 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure : Complex heterocycle with a piperazine substituent.

Comparative Data Table

Key Insights

- Structural Impact on Activity : The 3-fluoro-4-methoxyphenyl group enhances bioactivity across diverse scaffolds (e.g., thiazoles, imidazoles), likely through electronic and steric effects.

- Stability Considerations: Hydrogen bonding in imidazole derivatives contrasts with the discontinued status of the thianol compound, suggesting synthetic or stability challenges in the latter .

- Pharmacological Potential: Pyrido-pyrimidinones and thiazoles demonstrate the group's applicability in drug development, guiding future optimizations of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.